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Compound of Interest

1,2-Dimethyl-3-(4-
Compound Name:
nitrophenoxy)benzene

Cat. No.: B340128

Executive Summary & Compound Identity

1,2-Dimethyl-3-(4-nitrophenoxy)benzene is a diaryl ether intermediate used primarily in the
synthesis of pharmaceutical agents (e.g., Kv3 potassium channel modulators) and
agrochemicals. Its structure features a nucleophilic dimethyl-substituted phenyl ring coupled to
an electron-deficient nitrophenyl ring.

Property Data

IUPAC Name 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
Common Name 2,3-Dimethylphenyl 4-nitrophenyl ether
CAS Registry 23471-68-3

Molecular Formula C14H13NOs

Molecular Weight 243.26 g/mol

Appearance Yellow solid

) ) N/A (Isolated as solid, specific MP not reported
Melting Point .
in source)

Experimental Synthesis Protocol
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The synthesis utilizes a Nucleophilic Aromatic Substitution (

) mechanism. The electron-withdrawing nitro group on the fluorobenzene activates the ring,
facilitating attack by the 2,3-dimethylphenolate anion.

Reagents & Stoichiometry

e Substrate A: 1-Fluoro-4-nitrobenzene (500 mg, 3.54 mmol)[1][2][3][4][5]
» Substrate B: 2,3-Dimethylphenol (433 mg, 3.54 mmol)[1][2][3][4][5]
e Base: Potassium Carbonate (

) (1469 mg, 10.63 mmol)[1][2][3][4]

e Solvent: N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology

o Preparation: In a microwave-compatible vial, dissolve 1-fluoro-4-nitrobenzene in DMF to
obtain a pale yellow solution.

o Activation: Add 2,3-dimethylphenol and potassium carbonate to the solution.

o Reaction: Seal the vessel and heat in a microwave reactor (e.g., Biotage Initiator) at 100°C
for 1 hour.

o Workup:
o Dilute the reaction mixture with Diethyl Ether (

, 25 mL).

o Wash the organic phase with water (

mL) to remove DMF and inorganic salts.

o Wash with saturated brine (10 mL).

« Isolation: Dry the organic phase over Sodium Sulfate (
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), filter, and evaporate under vacuum.

e Yield: 865.1 mg (Yellow solid).[1][2][3][4][5][6]

Reaction Pathway Diagram

1-Fluoro-4-nitrobenzene

K2CO3, DMF SNAr Attack o | Meisenheimer | -F- 1,2-Dimethyl-3-(4-nitrophenoxy)benzene
100°C, 1h (Microwave) : Complex | (Yellow Solid)
2,3-Dimethylphenol — = ~_ - TTTTTTTTTTT !

(Nucleophile)

Click to download full resolution via product page

Caption: SNAr synthesis pathway via microwave-assisted coupling in DMF.

Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (*H NMR)

Instrument: 400 MHz Solvent: Chloroform-d (

) Source: US Patent 10,632,118 B2 (Intermediate 73)[3][5]

The spectrum exhibits a characteristic

pattern for the nitrophenyl ring and a complex splitting pattern for the 1,2,3-substituted
dimethylphenyl ring.
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B. Mass Spectrometry (LC-MS)

Method: UPLC (Ultra-Performance Liquid Chromatography) lonization: Electrospray lonization

(ESI)
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Parameter Value Interpretation
) ] ) Indicates moderate lipophilicity
Retention Time 0.90 min ) ) )
consistent with a diaryl ether.
Observed lon 244 miz (Protonated molecular ion).[2]
Expected Mass 243.26 Da Neutral molecule.

Fragmentation Pattern (Theoretical):

e m/z 244: Molecular lon

e m/z 197: Loss of

radical (common in nitroaromatics).

e m/z 121: Cleavage of the ether bond yielding the 2,3-dimethylphenoxy cation.

C. Infrared Spectroscopy (IR) - Predicted

Experimental IR data is not explicitly detailed in the source patent. The following are high-

confidence predicted values based on functional group physics.
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)
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(Methyl groups)
3050 — 3100 Stretching Aromatic

Mechanistic & Structural Diagram

The following diagram illustrates the proton environments corresponding to the NMR data.

Caption: Correlation of chemical structure with observed *H NMR chemical shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 2. DK2509961T3 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
e 3.US10632118B2 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
e 4.US9849131B2 - Imidazolidinedione derivatives - Google Patents [patents.google.com]
e 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

e 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

e 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

» To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: 1,2-Dimethyl-
3-(4-nitrophenoxy)benzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b340128#spectroscopic-data-nmr-ir-ms-for-1-2-
dimethyl-3-4-nitrophenoxy-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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